![molecular formula C12H11BrN2O2 B2488396 Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate CAS No. 59747-00-1](/img/structure/B2488396.png)
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate, commonly referred to as EBCPA, is a synthetic compound with a wide variety of scientific applications. It is a colorless to pale yellow liquid with a boiling point of 111–112 °C and a melting point of -30 °C. EBCPA has a molecular weight of 315.2 g/mol, and is soluble in water, methanol, and ethanol. It is a useful reagent for organic synthesis, and has been used in a variety of research applications.
Aplicaciones Científicas De Investigación
Crystal Packing and Non-Hydrogen Bonding Interactions
Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate and related compounds are utilized in crystal engineering to explore non-traditional bonding interactions. Studies have revealed the occurrence of rare N⋯π and O⋯π interactions, in addition to C–H⋯N and C–H⋯O hydrogen bonds, facilitating unique crystal packing structures. These findings underscore the significance of non-hydrogen bonding interactions like C⋯π in molecular assembly, highlighting their rarity and the role of electrostatic interactions in these processes (Zhenfeng Zhang et al., 2011); (Zhenfeng Zhang et al., 2012).
Synthesis and Antimicrobial Activity
The compound has served as a precursor in the synthesis of various bioactive molecules, including thio-substituted ethyl nicotinate derivatives, thieno[2,3-b]pyridines, and pyridothienopyrimidines. These synthesized compounds have been evaluated for their antimicrobial activities, demonstrating the compound's role in developing potential therapeutic agents (M. Gad-Elkareem et al., 2011).
Unnatural α-Amino Acid Derivatives Synthesis
In the realm of organic synthesis, this compound has been utilized in the preparation of highly substituted unnatural α-amino esters. Through a Pd(II)-catalyzed three-component coupling process, researchers have achieved regiocontrolled and diastereoselective synthesis, further expanding the utility of this compound in synthesizing complex molecular architectures (C. D. Hopkins & H. Malinakova, 2007).
Synthesis of Psychotropic and Anticancer Agents
Furthermore, this compound has been implicated in the synthesis of psychotropic substances and potential anticancer agents. Its conversion into compounds with significant biological activity showcases its versatility as a chemical precursor in pharmaceutical research (N. P. Grigoryan et al., 2011).
Advanced Material Synthesis
The compound's applications extend into materials science, where it contributes to the synthesis of Schiff base compounds with potential optical nonlinear properties. Such studies are crucial for developing new materials with specific photonic applications, highlighting the compound's role beyond biological systems (Hasanain A. Abdullmajed et al., 2021).
Direcciones Futuras
While specific future directions for Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate are not available, research into similar compounds like pyrazoline derivatives has shown potential in various biological and pharmacological activities . This suggests that this compound could also have potential applications in these areas.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate involves the reaction of ethyl cyanoacetate with 4-bromoaniline in the presence of a base to form Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate.", "Starting Materials": [ "Ethyl cyanoacetate", "4-bromoaniline", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve ethyl cyanoacetate in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir.", "Step 3: Add 4-bromoaniline to the solution and stir for several hours at room temperature.", "Step 4: Acidify the reaction mixture with hydrochloric acid to obtain a precipitate.", "Step 5: Filter the precipitate and wash with water to obtain Ethyl 3-[(4-bromophenyl)amino]-2-cyanoprop-2-enoate as a solid product." ] } | |
| 59747-00-1 | |
Fórmula molecular |
C12H11BrN2O2 |
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromoanilino)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3 |
Clave InChI |
CERDTJDPHMXSTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C#N |
SMILES canónico |
CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C#N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2488313.png)
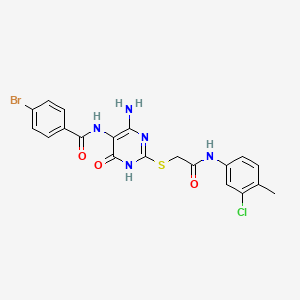


![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]oxan-4-yl]piperidine-1-carboxylate](/img/structure/B2488323.png)
![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)
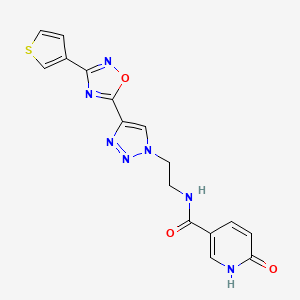
![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)
![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2488330.png)
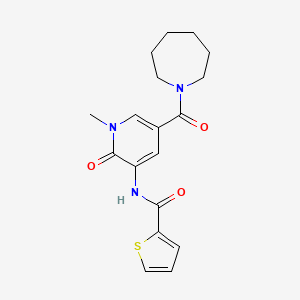
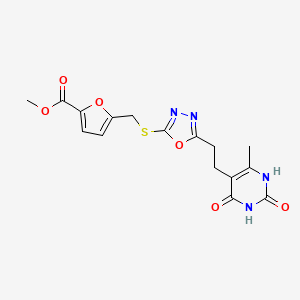
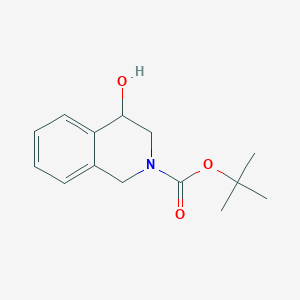

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)
